Calcimycin

概要

説明

Calcimycin, also known as A23187, is an antibiotic that induces Ca2±dependent cell death by increasing intracellular concentrations of calcium ions . It is a commonly used biochemical and pharmacological tool due to its multiple, unique biological effects .

Synthesis Analysis

Calcimycin is produced by Streptomyces chartreusis. The production of calcimycin and its analogs is strongly dependent on amino acid supply . Feeding experiments were performed in chemically defined medium systematically supplemented with proteinogenic amino acids to analyze their individual effects on calcimycin synthesis . The highest production of calcimycin was detected upon feeding with glutamine .

Molecular Structure Analysis

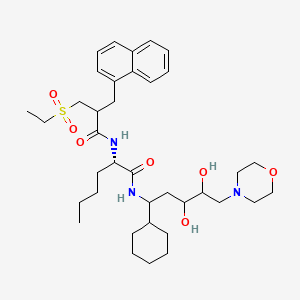

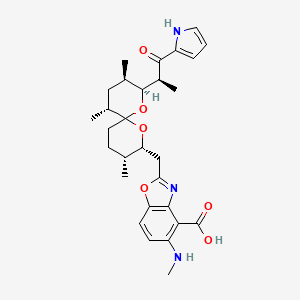

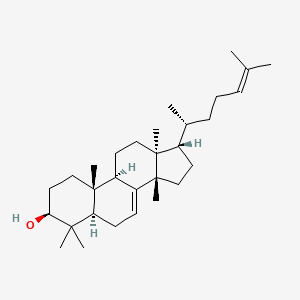

Calcimycin is composed of a pyrrole, a polyketide, and a benzoxazole moiety . This complex structure is the product of a sophisticated multistep biosynthesis . The molecular structures of cezomycin, N-demethyl calcimycin, and calcimycin are shown in successive steps of their biosynthesis in S. chartreusis .

Chemical Reactions Analysis

The production of calcimycin and its analogs is strongly dependent on amino acid supply . Utilization of amino acids as precursors and as nitrogen sources seem to critically influence calcimycin synthesis . Even amino acids not serving as direct precursors resulted in a different product profile regarding the stoichiometry of calcimycin analogs .

科学的研究の応用

Antibacterial Activity

Calcimycin exhibits potent antibacterial properties. It disrupts bacterial cell membranes by transporting divalent cations efficiently across membranes. Researchers have used calcimycin to study calcium-dependent signaling in eukaryotic cells . Its antibacterial activity makes it a valuable tool in pharmacological and toxicological studies.

Calcium Ionophore

As a calcium ionophore, calcimycin artificially increases intracellular calcium levels. Scientists use it to investigate calcium-dependent processes in cells. For example, it helps elucidate calcium-mediated signaling pathways and cellular responses .

Immunomodulation

Calcimycin influences immune responses by affecting calcium homeostasis. It can alter cytokine production, immune cell activation, and inflammation. Researchers explore its potential in immunomodulatory therapies .

Anticancer Properties

Studies suggest that calcimycin may have anticancer effects. It can induce apoptosis (programmed cell death) in cancer cells. Researchers investigate its mechanisms and evaluate its potential as an adjunct in cancer treatment .

Neurological Research

Calcimycin’s ability to modulate calcium levels makes it relevant in neuroscience. Researchers use it to study neuronal excitability, synaptic transmission, and neurodegenerative diseases. Its impact on calcium-dependent processes in neurons is a subject of interest .

Cardiovascular Research

Calcimycin’s ionophoric properties extend to cardiovascular research. It affects cardiac contractility, vascular tone, and calcium signaling in cardiomyocytes. Scientists explore its role in heart health and disease .

Antifungal Activity

Beyond antibacterial effects, calcimycin also exhibits antifungal properties. Researchers investigate its potential as an antifungal agent against various fungal pathogens .

Biochemical Assays

Calcimycin serves as a biochemical tool in various assays. Its ability to alter intracellular calcium levels allows researchers to probe calcium-dependent processes. It has applications in drug screening, enzyme assays, and cell-based experiments .

作用機序

Target of Action

Calcimycin, also known as A23187, is a mobile ion-carrier that forms stable complexes with divalent cations . Its primary targets are the calcium ions within cells . It is a commonly used biochemical and pharmacological tool due to its multiple, unique biological effects .

Mode of Action

Calcimycin acts as a divalent cation ionophore, allowing these ions to cross cell membranes, which are usually impermeable to them . It induces Ca2±dependent cell death by increasing intracellular concentrations of calcium ions . This increase in intracellular calcium levels can lead to various cellular responses, including cell death, depending on the cell type and the environment .

Biochemical Pathways

The increase in intracellular calcium levels caused by Calcimycin can affect various biochemical pathways. For instance, it can induce autophagy in murine embryonic fibroblasts and human colon cancer cells . It can also trigger increased intracellular levels of reactive oxygen species (ROS), leading to apoptotic cell death .

Pharmacokinetics

It is known that it is supplied as a lyophilized powder and is soluble in dmso at 25 mg/ml or ethanol at 5 mg/ml . Once in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency .

Result of Action

The action of Calcimycin can result in various molecular and cellular effects. For instance, it can induce autophagy in certain cell lines . It can also trigger the generation of both intracellular and extracellular reactive oxygen species (ROS), leading to apoptotic cell death . In some cases, it can activate oocytes and produce normal embryos .

Action Environment

The action, efficacy, and stability of Calcimycin can be influenced by various environmental factors. For example, the working concentrations and length of treatment can vary depending on the desired effect . Also, the production of Calcimycin and its analogs is strongly dependent on amino acid supply .

Safety and Hazards

将来の方向性

Calcimycin has strong antibacterial activity . It has been reported that calcimycin can activate oocytes and obtain normal embryos . Future studies will be directed at structure elucidation of the analogs, understanding the regulatory mechanisms governing calcimycin and analog production in S. chartreusis and at elucidating the biological function of calcimycin and analogs of this polyether ionophore .

特性

IUPAC Name |

5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N3O6/c1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35/h6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35)/t15-,16-,17-,18-,22-,27+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYAVKIYRIFSCZ-CYEMHPAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040405 | |

| Record name | Calcimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid | |

CAS RN |

52665-69-7 | |

| Record name | Calcimycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52665-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052665697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzoxazolecarboxylic acid, 5-(methylamino)-2-[[3,9,11-trimethyl-8-[1-methyl-2-oxo-2-(1H-pyrrol-2-yl)ethyl]-1,7-dioxaspiro[5.5]undec-2-yl]methyl]-, [6S-[6α(2S*,3S*),8β(R*),9β,11α]]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37H9VM9WZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Calcimycin and what is its primary mechanism of action?

A1: Calcimycin, also known as Calcimycin A23187, is a mobile ionophore antibiotic that facilitates the transport of divalent cations, primarily Ca2+, across biological membranes []. It achieves this by forming lipid-soluble complexes with these cations, allowing them to bypass their usual transport mechanisms and disrupt cellular ion gradients.

Q2: How does Calcimycin's ability to transport Ca2+ affect cellular processes?

A2: Calcimycin's induction of Ca2+ influx can trigger a cascade of downstream effects, including:

- Activation of cellular signaling pathways: Increased intracellular Ca2+ can activate various enzymes and signaling molecules, like calmodulin [] and protein kinase C [], leading to diverse cellular responses such as secretion, muscle contraction, and gene expression.

- Induction of apoptosis: Excessive Ca2+ influx can trigger apoptosis, or programmed cell death, in various cell types [].

- Modulation of enzyme activity: Calcimycin can directly impact the activity of enzymes involved in arachidonic acid metabolism, such as phospholipase A2 and cyclooxygenase, affecting the production of inflammatory mediators like prostaglandins and leukotrienes [].

Q3: Does Calcimycin specifically target certain cell types?

A3: While Calcimycin can affect a broad range of cell types due to its general mechanism of disrupting calcium homeostasis, studies show differential sensitivity to its effects. For example, rat erythrocytes exhibit higher sensitivity to Calcimycin-induced hemolysis compared to human erythrocytes []. Additionally, lasalocid, another ionophore, exhibits selective neurotoxicity in rat cerebral cultures, primarily affecting neurons through interactions with NMDA receptors [].

Q4: What is the molecular formula and weight of Calcimycin?

A4: The molecular formula of Calcimycin is C29H37N3O6, and its molecular weight is 523.62 g/mol.

Q5: What are some examples of Calcimycin's use in in vitro and in vivo studies?

A5: Calcimycin has been extensively used in research to:

- Investigate Ca2+-dependent signaling pathways: It has been used to study the role of Ca2+ in various cellular processes, including cell signaling, enzyme activation, and gene expression [, , ].

- Induce apoptosis: Its ability to induce apoptosis has been utilized in cancer research to study cell death mechanisms and potential therapeutic strategies [].

- Study the role of Ca2+ in specific cell types: Researchers have employed Calcimycin to investigate the role of Ca2+ in diverse cell types, including immune cells, neurons, and erythrocytes [, , ].

Q6: What are some examples of Calcimycin's cross-disciplinary applications in research?

A6: Calcimycin's ability to modulate intracellular Ca2+ levels has led to its application in various research areas, including:

- Immunology: Investigating the role of Ca2+ signaling in immune cell activation, cytokine production, and inflammatory responses [, ].

- Neuroscience: Studying Ca2+-dependent processes in neurons, such as neurotransmitter release, synaptic plasticity, and neurotoxicity [].

- Cell Biology: Investigating the role of Ca2+ in fundamental cellular processes like cell signaling, cell death, and cell cycle regulation [, ].

- Plant Biology: Exploring the role of Ca2+ signaling in plant responses to environmental stresses and developmental processes [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)

![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)

![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)